
2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide, also known as EFA, is a synthetic compound that belongs to the class of amides. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. EFA is a potent inhibitor of various enzymes and has shown promising results in the treatment of several diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
The mechanism of action of 2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide involves the inhibition of various enzymes, including HDACs and COX-2. 2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide binds to the active site of these enzymes, preventing them from carrying out their normal functions. This leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells, as well as a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide has been shown to have several biochemical and physiological effects. It inhibits the activity of HDACs and COX-2, leading to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells, as well as a reduction in inflammation and pain. 2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide also modulates the expression of various genes involved in cell cycle regulation and apoptosis.
実験室実験の利点と制限
2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide has several advantages for lab experiments. It is a potent inhibitor of HDACs and COX-2, making it a valuable tool for studying the role of these enzymes in various diseases. 2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide is also relatively easy to synthesize, making it readily available for research purposes.
However, 2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. 2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide is also unstable under certain conditions, which can affect its activity and potency.
将来の方向性
There are several future directions for research on 2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide. One area of interest is the development of novel analogs of 2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide with improved potency and selectivity for specific enzymes. Another area of interest is the investigation of the potential applications of 2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of 2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide, which could lead to the development of more effective therapies for these diseases.
合成法
The synthesis of 2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide involves the reaction of 4-fluoroaniline with 4-ethylphenol in the presence of a catalyst, followed by the addition of acetic anhydride. The resulting product is then purified using column chromatography to obtain pure 2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide.
科学的研究の応用
2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, where it acts as an inhibitor of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression and are known to be overexpressed in various types of cancer. Inhibition of HDACs by 2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide has also been studied for its anti-inflammatory properties. It inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Inhibition of COX-2 by 2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide leads to a reduction in inflammation and pain.
特性
IUPAC Name |
2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-2-12-3-9-15(10-4-12)20-11-16(19)18-14-7-5-13(17)6-8-14/h3-10H,2,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMQODSGMKZPSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

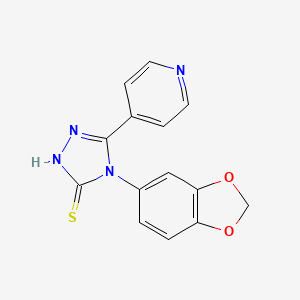
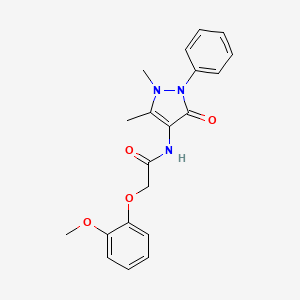
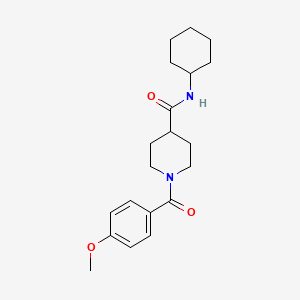
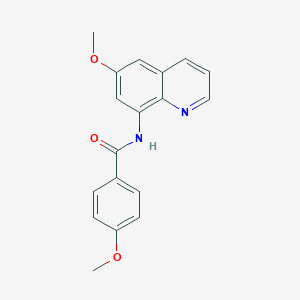
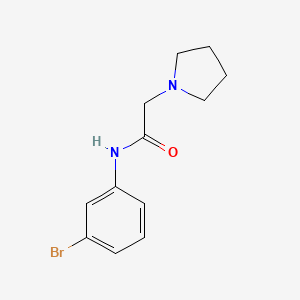
![N-(4-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5836507.png)

![1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5836544.png)
![5-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5836548.png)
![N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5836562.png)


![ethyl 3-{[(benzylthio)acetyl]amino}benzoate](/img/structure/B5836581.png)
![2-[(3,4-dichlorophenyl)amino]-2-oxoethyl 4-hydroxybenzoate](/img/structure/B5836594.png)